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Development and Validation of an HPLC Method
for Simultaneous Determination of Lidocaine
Hydrochloride and Tribenoside In
Pharmaceutical Formulations

Introduction

Lidocaine hydrochloride (LH) and Tribenoside (TR) represent a therapeutic combination frequently
employed in pharmaceutical preparations for the treatment of hemorrhoidal symptoms. LH, chemically
known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a widely utilized local
anesthetic that provides rapid symptomatic relief through its action on nerve impulse transmission. TR, a

mixture of a- and -anomers of ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside, exhibits anti-inflammatory and

© 2026 Smolecule. All rights reserved. 1/12 Tech Support


https://www.smolecule.com/products/s545791?utm_src=pdf-body
https://www.smolecule.com/products/s545791?utm_src=pdf-interest
https://www.smolecule.com/products/s545791?utm_src=pdf-body
https://www.smolecule.com/products/s545791?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

venotropic properties, contributing to the reduction of inflammation and improvement of venous tone [1].
Despite their complementary therapeutic effects, official pharmacopeial methods (European Pharmacopeia
and British Pharmacopeia) describe separate liquid chromatographic procedures for the determination of
each drug substance along with their respective impurities, making simultaneous quantification impossible in

a single analytical run [1].

The analytical challenge of simultaneous determination extends beyond the active ingredients to include
their related compounds. LH may contain impurities such as 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-
acetoxylidide (CAX), while TR may contain benzaldehyde (BA), dibenzyl ether (DBE), and tribenoside
impurity A (TRA) [1]. Prior to this method development, no analytical procedure had been reported in the
literature for the simultaneous quantification of LH and TR along with their impurities in pharmaceutical
products. This application note addresses this gap by presenting a comprehensive validated HPL.C method
that enables efficient, reliable simultaneous analysis of both active compounds and their impurities,

significantly reducing analytical time and costs compared to separate determinations.

Materials and Methods

Reagents and Chemicals

All chemicals and reagents utilized should be of analytical or HPLC grade to ensure optimal
chromatographic performance. The method requires lidocaine hydrochloride (>97% purity), tribenoside
(298% purity), and their respective impurities (DMA, CAX, BA, DBE, TRA) as reference standards.
Acetonitrile and methanol should be of HPLC grade for mobile phase preparation. Orthophosphoric acid
(85%) is needed for mobile phase pH adjustment, and absolute ethanol is required for sample extraction
procedures. Water must be purified through a Milli-Q Water Purification System or equivalent to achieve

18.2 MQ-cm resistivity [1].

Instrumentation and Chromatographic Conditions

The analysis is performed using a high-performance liquid chromatography system equipped with a

quaternary or binary pump, autosampler, column thermostat, and diode array detector (DAD). The separation
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is achieved on a C18 column (150 mm x 4.6 mm, 5 pm particle size) maintained at 25°C. The mobile phase
consists of a gradient mixture of acetonitrile (component A) and 0.1% orthophosphoric acid in water
(component B) at a flow rate of 1.0 mL/min. The gradient elution program is detailed in Table 1. Detection
is performed at 230 nm and 254 nm for optimal sensitivity for all analytes, with an injection volume of 10-

20 pL [1].

Table 1: Gradient Elution Program for HPLC Analysis

Time (min) % Component A (Acetonitrile) % Component B (0.1% Orthophosphoric Acid)

0 30 70
10 60 40
15 80 20
20 80 20
25 30 70
30 30 70

Standard Solution Preparation

Primary stock solutions of LH (approximately 1.0 mg/mL) and TR (approximately 2.5 mg/mL) are
prepared separately in ethanol. Working standard solutions are prepared by appropriate dilution of the stock
solutions with ethanol to obtain concentrations of approximately 20 pg/mL for LH and 50 pg/mL for TR. For
impurity analysis, stock solutions of each impurity are prepared at approximately 0.1 mg/mL in ethanol, and

mixed appropriately to create system suitability solutions containing all analytes of interest [1].

Sample Preparation

For the analysis of pharmaceutical formulations (creams or ointments), an accurate weight of the

homogenized sample equivalent to approximately 20 mg of LH and 50 mg of TR is transferred to a
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volumetric flask. Ethanol is added, and the mixture is subjected to liquid-liquid extraction with vigorous
shaking for 10-15 minutes. The extract is then diluted to volume with ethanol, followed by centrifugation at
3000 rpm for 5 minutes. The supernatant is filtered through a 0.45 pm membrane filter prior to injection
into the HPLC system [1].

Method Validation

The developed HPLC method was comprehensively validated according to the International Conference
on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for its intended

application [1] [2].

Specificity and Selectivity

The method demonstrated excellent specificity by achieving baseline separation of all target analytes—ILH,
TR, and their respective impurities (DMA, CAX, BA, DBE, TRA). The chromatographic resolution
between critical pairs was greater than 1.5, indicating sufficient separation capacity. The specificity was
confirmed by injecting individual standard solutions and comparing retention times, as well as through peak

purity assessment using diode array detection [1].

Linearity and Range

The linearity of the method was evaluated by analyzing standard solutions at multiple concentration levels
across the specified range for each analyte. The linear regression analysis demonstrated excellent correlation
coefficients (r > 0.9997) for all compounds, confirming a strong linear relationship between peak area and
concentration. The linearity ranges were established to cover approximately 50-150% of the target assay

concentrations [1].

Table 2: Method Validation Parameters for Lidocaine HCI, Tribenoside, and Their Impurities
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Linear
Correlation LOD LOQ Precision Accuracy (%
Analyte Range Coefficient (r) (ug/mL) (ug/mL) (% RSD) Recovery)
0
(ng/mL)
LH 5-30 >0.9997 4.36 13.21 <1.97 98.17-101.94
TR 10-75 >0.9997 7.60 23.04 <1.97 98.17-101.94
Impurities  0.05-0.5 >0.9990 <0.11 <0.33 <2.0 98.50-101.50

Accuracy and Precision

Method accuracy was determined through recovery studies by spiking known amounts of reference
standards into placebo formulations at three different concentration levels (50%, 100%, and 150% of target
concentration). The mean recovery values for all analytes ranged from 98.17% to 101.94%, well within
acceptable limits [1]. Precision was evaluated through both repeatability (intra-day) and intermediate
precision (inter-day) studies. The relative standard deviation (RSD) for both intra-day and inter-day

precision was below 1.97% for all analytes, demonstrating excellent method precision [1] [2].

Sensitivity (LOD and LOQ)

The limits of detection (LOD) and limits of quantification (LOQ) were determined based on signal-to-
noise ratios of 3:1 and 10:1, respectively. As summarized in Table 2, the method demonstrated adequate
sensitivity for the quantification of both active ingredients and their impurities at the specified concentrations

[1].

Robusthess

The robustness of the method was evaluated by deliberately introducing small variations in chromatographic
parameters, including mobile phase composition (+2%), flow rate (0.1 mL/min), column temperature
(£2°C), and detection wavelength (+2 nm). The method proved robust under all tested conditions, with

system suitability parameters remaining within specified limits [1].
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Experimental Protocols

Step-by-Step Analytical Procedure

e Mobile Phase Preparation: Prepare 1000 mL of 0.1% orthophosphoric acid by adding 1.0 mL of
orthophosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix well and degas by sonication for

10 minutes. Use HPLC-grade acetonitrile as the organic modifier.

o Standard Solution Preparation: Accurately weigh approximately 10 mg of LH and 25 mg of TR
reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.
Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with ethanol to

obtain working standard solutions.

o Sample Preparation: Accurately weigh approximately 1.0 g of pharmaceutical formulation
(equivalent to 20 mg LH and 50 mg TR) into a 100 mL volumetric flask. Add about 70 mL of ethanol
and shake vigorously for 15 minutes. Dilute to volume with ethanol, centrifuge at 3000 rpm for 5

minutes, and filter the supernatant through a 0.45 pm membrane filter.

e Chromatographic System Setup: Install a C18 column (150 mm x 4.6 mm, 5 pm) in the column
oven maintained at 25°C. Set the mobile phase flow rate to 1.0 mL/min and the detection wavelengths

to 230 nm and 254 nm. Allow the system to equilibrate for at least 30 minutes before analysis.

e System Suitability Test: Inject the system suitability solution and ensure that the resolution between
any two adjacent peaks is not less than 1.5. The tailing factor for all peaks should be less than 2.0, and

the theoretical plates for LH and TR should be greater than 2000.

o Sample Analysis: Inject the prepared standard and sample solutions (injection volume: 10-20 pL) and

record the chromatograms for 30 minutes.

Column Selection Protocol Based on QSRR Approach

The Quantitative Structure-Retention Relationship (QSRR) approach provides a systematic method for

column selection when the specified column is unavailable. The following protocol is recommended:
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¢ Column Characterization: Evaluate potential alternative columns using the QSRR models based on
structural descriptors of test analytes, including total dipole moment (), electron excess charge of the

most negatively charged atom (6Min), and water-accessible molecular surface area (AWAS) [1].

e Factor Analysis: Perform factor analysis on the QSRR regression parameters to classify columns with

similar chromatographic properties.

e Performance Verification: Test the selected column using the system suitability test mixture to verify

that all SST parameters meet the acceptance criteria.

This approach was validated using 12 different RP-LC stationary phases, demonstrating that columns
selected based on QSRR classification provided comparable separation for LH, TR, and their impurities

[1].

The following workflow diagram (Figure 1) illustrates the method development and validation process:
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Figure 1: Workflow for HPLC Method Development and Validation Process

Application to Pharmaceutical Analysis

The developed method has been successfully applied to the analysis of commercial pharmaceutical
preparations containing LH and TR, specifically Procto-Glyvenol cream and Procto-Hemolan cream [1].
These formulations are labeled to contain 2% of LH and 5% of TR, corresponding to 20 mg of LH and 50
mg of TR per 1 g of cream. The sample preparation protocol involving liquid-liquid extraction with
ethanol proved effective in extracting both active ingredients while removing matrix interferences. The
method enabled reliable quantification of both active compounds and their impurities in these complex

formulations, with assay results falling within the specified ranges of 90-110% of the labeled claim [1].

The comparative advantage of this method over pharmacopeial procedures lies in its ability to
simultaneously determine both active ingredients and their related compounds in a single chromatographic
run, significantly reducing analysis time and operational costs. Furthermore, the incorporation of the QSRR
approach for column selection provides analytical laboratories with a systematic strategy for method
transfer and troubleshooting when the original specified column is unavailable [1]. This is particularly

valuable in regulatory environments where method robustness and reproducibility are critical.

Conclusion

The developed HPLC method represents a reliable, specific, and accurate analytical procedure for the
simultaneous determination of lidocaine hydrochloride and tribenoside along with their impurities in
pharmaceutical preparations. The method has been comprehensively validated in accordance with ICH

guidelines, demonstrating excellent performance characteristics across all validation parameters. The
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incorporation of the QSRR approach for column classification provides an innovative solution to the
common practical challenge of column availability in pharmaceutical analysis. This method offers significant
advantages over existing pharmacopeial methods in terms of efficiency and comprehensiveness, making it

highly suitable for routine quality control applications in pharmaceutical manufacturing and stability testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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